molecular formula C44H28MgN4 B1248659 Mg(ii) meso-tetraphenylporphine

Mg(ii) meso-tetraphenylporphine

Cat. No. B1248659
M. Wt: 637 g/mol
InChI Key: XEHJAWQTIIXDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium tetraphenylporphyrin is a magnesium porphyrin. It has a role as a fluorochrome.

Scientific Research Applications

Photodynamic Therapy (PDT) and Tumor Selectivity

Mg(II) meso-tetraphenylporphine has been explored for its potential in photodynamic therapy (PDT). Studies have shown that it can be used in targeted treatments for cancer. For instance, a study demonstrated that a liposomal Temoporfin formulation, related to meso-tetraphenylporphine, showed significant tumor selectivity in a murine tumor model. This study highlighted the potential of using this compound derivatives for selective cancer therapy (Svensson et al., 2007).

Interaction with Metal Ions

Research on this compound also includes its interactions with various metal ions. For example, one study investigated the interaction of this compound with silver(II) and gold(III), revealing insights into the stability and dissociation mechanisms of these metalloporphyrin complexes (Tyulyaeva & Lomova, 2001).

Synthesis and Reactivity

The synthesis and reactivity of this compound with different elements like Si(IV), Ge(IV), Sn(II), and Pb(II) have been extensively studied. This research uncovers the composition, kinetics, and mechanisms involved in forming these complexes, providing valuable information for applications in various fields (Molodkina, Lomova, & Mozhzhukhina, 2002).

Enhanced Drug Delivery

This compound has been used to enhance the efficacy of drug delivery systems. For example, its use in polyethylene glycol-phosphatidyl ethanolamine based micelles has shown improved anticancer effects in vivo, indicating its potential as a drug delivery agent (Roby, Erdogan, & Torchilin, 2007).

Coordination Properties

The coordination properties of this compound with other elements, such as palladium, have been explored. This research provides insights into the speciation, reactions, and kinetics of these complexes, which is crucial for understanding their potential applications (Tyulyaeva et al., 2008).

Raman Spectroscopy

This compound has been studied using Raman spectroscopy to understand its vibrational spectrum and structural properties. These studies contribute to the fundamental understanding of this compound's physical characteristics (Aydin, 2013).

Electronic Properties

The effects of meso-substituents on the electronic properties of Mg(II) porphyrins have been studied, providing insights into the structural and electronic influences of different substituents. This research has implications for the design of porphyrin-based materials with specific electronic properties (Ghosh et al., 2010).

properties

Molecular Formula

C44H28MgN4

Molecular Weight

637 g/mol

IUPAC Name

magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide

InChI

InChI=1S/C44H28N4.Mg/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2

InChI Key

XEHJAWQTIIXDON-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Mg+2]

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Mg+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mg(ii) meso-tetraphenylporphine
Reactant of Route 2
Mg(ii) meso-tetraphenylporphine
Reactant of Route 3
Reactant of Route 3
Mg(ii) meso-tetraphenylporphine
Reactant of Route 4
Reactant of Route 4
Mg(ii) meso-tetraphenylporphine
Reactant of Route 5
Mg(ii) meso-tetraphenylporphine
Reactant of Route 6
Reactant of Route 6
Mg(ii) meso-tetraphenylporphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.